molecular formula C18H17N3O2 B352627 (Z)-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide CAS No. 1048973-61-0

(Z)-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide

Cat. No.: B352627
CAS No.: 1048973-61-0
M. Wt: 307.3g/mol
InChI Key: BTCQBLPVWGOUOF-UHFFFAOYSA-N
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Description

(Z)-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide is a synthetic organic compound featuring an isatin (indoline-2,3-dione) core scaffold. This structure is a privileged scaffold in medicinal chemistry, known for yielding derivatives with a wide range of biological activities. The compound is structurally analogous to a class of molecules investigated for their potential in anticancer research. Specifically, closely related N'-(2-oxoindolin-3-ylidene)carbohydrazide derivatives have demonstrated significant cytotoxic effects against cancer cell lines, such as the MCF-7 breast cancer cell line, with activity comparable to reference drugs like Sorafenib . The primary research value of this chemical class stems from its potential to act as a protein kinase inhibitor. Similar compounds are designed to target VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key mediator of angiogenesis in cancer. Inhibition of this receptor can disrupt the blood supply to tumors, thereby inhibiting their growth and proliferation . The mechanism is characterized by the compound binding to the kinase domain, where the isatin moiety interacts with the hinge region, and the lipophilic tail occupies a hydrophobic pocket . Beyond oncology, the isatin nucleus is a versatile pharmacophore present in molecules studied for other research applications, including as potential antioxidant and anticonvulsant agents . This product is intended for research purposes to further explore these and other potential biochemical mechanisms and applications in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-hydroxy-1-propylindol-3-yl)iminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-2-12-21-15-11-7-6-10-14(15)16(18(21)23)19-20-17(22)13-8-4-3-5-9-13/h3-11,23H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCQBLPVWGOUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction mechanism follows a two-step process:

  • Protonation of the carbonyl oxygen in 2-oxo-1-propylindoline by acetic acid, enhancing electrophilicity.

  • Nucleophilic attack by the benzohydrazide’s terminal amine, leading to dehydration and hydrazone formation.

Key variables influencing yield and stereoselectivity include:

  • Solvent polarity : Ethanol (ε = 24.3) outperforms methanol due to balanced polarity, facilitating intermediate stabilization.

  • Catalyst loading : A 10–15% v/v acetic acid concentration maximizes reaction rates without promoting side reactions.

  • Reaction time : Extended reflux (5–8 hours) ensures complete conversion, as shorter durations leave unreacted starting materials.

Table 1: Acid-Catalyzed Condensation Conditions and Outcomes

SolventCatalystTemperature (°C)Time (h)Yield (%)Major IsomerSource
EthanolAcOH70591Z
MethanolAcOH80885Z

Base-Mediated Condensation: Alternative Approach

While less common, base-mediated condensation using triethylamine (TEA) or sodium hydroxide has been explored, particularly for substrates sensitive to acidic conditions. This method avoids protonation of the indoline carbonyl, instead deprotonating the hydrazide to enhance nucleophilicity.

Procedure and Challenges

In a representative protocol:

  • Benzohydrazide (1.0 equiv) and 2-oxo-1-propylindoline (1.1 equiv) are dissolved in dry tetrahydrofuran (THF).

  • TEA (2.0 equiv) is added dropwise at 0°C, followed by warming to room temperature for 24 hours.

  • The mixture is quenched with ice water, and the product is extracted with ethyl acetate.

Key considerations :

  • Side reactions : Base-mediated conditions may promote hydrolysis of the indoline ring, necessitating stringent moisture control.

  • Yield limitations : Reported yields (70–75%) are lower than acid-catalyzed methods due to competing degradation pathways.

One-Pot Synthesis with Phase Separation

A patent-derived method simplifies synthesis by integrating dehydration and condensation steps in a single pot, avoiding hazardous reagents like sodium hydride. Although developed for a structurally related benzimidazole derivative, this approach is adaptable to (Z)-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide.

Protocol Overview

  • Dehydration : 1,3-dihydro-1-(1-propenyl)-2H-indol-2-one is treated with an acid scavenger (e.g., Na2CO3) in toluene at 100–120°C to generate reactive intermediates.

  • Condensation : 4-bromo-butyric acid ethyl ester and benzohydrazide are added sequentially, with phase separation (water/organic) employed to isolate intermediates.

  • Saponification : The ethyl ester intermediate undergoes alkaline hydrolysis (NaOH, 45–80°C) to yield the final product.

Advantages :

  • Safety : Eliminates pyrophoric reagents (e.g., NaH).

  • Scalability : Phase separation simplifies purification, enabling industrial-scale production.

Stereochemical Control and Isomerization

The Z-isomer predominates in all reported methods due to kinetic control during hydrazone formation. Computational studies suggest that the Z-configuration is stabilized by intramolecular hydrogen bonding between the indoline’s lactam oxygen and the hydrazide’s NH group.

Isomerization Dynamics

  • Thermal effects : Prolonged heating (>10 hours) promotes E-isomer formation via retro-hydrazonation, reducing Z-selectivity from 95% to 70%.

  • Solvent influence : Polar aprotic solvents (e.g., DMF) accelerate isomerization, while ethanol stabilizes the Z-form.

Characterization and Purity Assessment

Final products are characterized via:

  • 1H NMR : Diagnostic signals include the indoline lactam NH (δ 10.2–10.5 ppm) and hydrazone CH=N (δ 8.3–8.6 ppm).

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve E/Z isomers, with retention times of 12.1 min (Z) and 14.3 min (E).

  • Elemental analysis : Carbon and nitrogen percentages deviating by >0.4% indicate impurities .

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted indolinone derivatives, hydrazine derivatives, and other functionalized compounds depending on the specific reagents and conditions used.

Scientific Research Applications

Overview

(Z)-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide is a synthetic compound notable for its unique structural features, including an indolinone moiety and a benzohydrazide functional group. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the scientific research applications of this compound, focusing on its synthesis, mechanisms of action, and case studies demonstrating its efficacy.

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated as a lead compound for the development of novel drugs. Its interaction with biological targets such as enzymes and receptors plays a crucial role in its therapeutic potential. Notable applications include:

  • Anticancer Activity : Preliminary studies indicate that this compound can induce apoptosis in cancer cells by disrupting microtubule formation and activating caspases, leading to cell cycle arrest.
  • Antimicrobial Properties : Some derivatives have shown promising antibacterial and antifungal activities, positioning them as potential candidates for new antibiotics.

The biological activities of this compound are summarized in the following table:

ActivityEffectReference
Apoptosis InductionEC50 values ranging from 0.088 µM to 0.24 µM
Growth InhibitionGI50 values as low as 0.056 µM in colorectal carcinoma cells
Tubulin Polymerization InhibitionDisruption observed in microtubule dynamics

Induction of Apoptosis in Colorectal Carcinoma

A study demonstrated that (Z)-N'-(2-oxoindolin-3-ylidene)benzohydrazides significantly induced apoptosis in HCT116 cells with an EC50 value of 0.24 µM. The mechanism involved caspase activation and subsequent cell cycle arrest, highlighting its potential as an anticancer agent.

Growth Inhibition in Hepatocellular Carcinoma

Another derivative was tested against SNU398 cells, showing an EC50 value of 0.17 µM, indicating potent anti-cancer properties through mechanisms involving ROS generation and tubulin inhibition.

Mechanism of Action

The mechanism of action of (Z)-N’-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s indolinone moiety is believed to play a crucial role in binding to these targets, leading to the modulation of various biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance enzyme inhibition (e.g., CDK2, thymidine phosphorylase) by increasing electrophilicity .
  • Metal coordination (e.g., Ni(II)) modifies electronic properties and broadens bioactivity (antimicrobial vs. anticancer) .
  • Aryl vs. alkyl substituents on the indolinone ring influence solubility and membrane permeability. For example, the 1-propyl group in the target compound improves lipophilicity compared to 1-phenyl derivatives .

Spectral and Physicochemical Properties

  • IR/NMR Data: The benzohydrazide C=O stretch (~1665–1688 cm$^{-1}$) and indolinone C=O (~1708 cm$^{-1}$) are consistent across analogs . Substituents like trifluoromethoxy (δ 116.65 ppm in $^13$C NMR) introduce distinct shifts .
  • Solubility : Propyl substitution enhances organic solubility versus polar derivatives (e.g., 6b with 4-fluorobenzylidene) .

Anticancer and Apoptotic Effects

  • The target compound’s indolinone-hydrazide scaffold induces apoptosis via caspase-3 activation, similar to 9b (N'-(2-Oxo-1-propylindolin-3-ylidene)-1H-indole-3-carbohydrazide) .
  • Thymidine phosphorylase inhibition : Analog 78 (hydrazone-oxadiazole hybrid) shows 30-fold higher activity than the target compound, attributed to its oxadiazole moiety .

Antimicrobial Activity

  • Nickel(II) complexes (e.g., ) exhibit superior antimicrobial activity (MIC ≤ 25 µg/mL) compared to non-metallated hydrazides due to enhanced membrane disruption.

Enzyme Inhibition

  • CDK2 inhibition : Derivatives like d1 (Z)-N'-(5-nitro-2-oxoindolin-3-ylidene)-2-(trifluoromethyl)benzohydrazide show IC$_{50}$ values < 1 µM, outperforming the target compound due to nitro and trifluoromethyl synergism .

Biological Activity

(Z)-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and apoptosis induction. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of hydrazones, characterized by the presence of an indole moiety linked to a benzohydrazide structure. The synthesis typically involves the condensation reaction between 2-oxoindoline derivatives and benzohydrazides, yielding various substituted analogs with differing biological properties.

Research indicates that compounds similar to this compound can induce apoptosis in cancer cells. The mechanisms include:

  • Inhibition of Tubulin Polymerization : Some derivatives have been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
  • Caspase Activation : The compound may activate caspases, which are critical for the execution phase of apoptosis .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death pathways .

Biological Activity Data

The biological activities of this compound can be summarized in the following table:

Activity Effect Reference
Apoptosis InductionEC50 values ranging from 0.088 µM to 0.24 µM
Growth InhibitionGI50 values as low as 0.056 µM in colorectal carcinoma cells
Tubulin Polymerization InhibitionDisruption observed in microtubule dynamics

Case Studies

  • Induction of Apoptosis in Colorectal Carcinoma : A study demonstrated that (Z)-N'-(2-oxoindolin-3-ylidene)benzohydrazides significantly induced apoptosis in HCT116 cells with an EC50 value of 0.24 µM. This effect was attributed to caspase activation and subsequent cell cycle arrest .
  • Growth Inhibition in Hepatocellular Carcinoma : Another derivative was tested against SNU398 cells, showing an EC50 value of 0.17 µM, indicating potent anti-cancer properties through mechanisms involving ROS generation and tubulin inhibition .

Q & A

Q. Q: What are the standard synthetic protocols for preparing (Z)-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide, and how can reaction conditions be optimized?

A: The compound is synthesized via condensation of 2-oxo-1-propylindoline with benzohydrazide in ethanol under reflux, catalyzed by glacial acetic acid. Key steps include:

  • Molar ratios : A 1:1 molar ratio of indoline derivative to benzohydrazide ensures minimal side products .
  • Catalyst optimization : Glacial acetic acid (2–3 drops) enhances imine bond formation while avoiding excessive protonation of intermediates .
  • Purification : Recrystallization from methanol yields high-purity crystals (>95% by HPLC).
  • Configuration control : The Z-configuration is confirmed via NOESY NMR (showing spatial proximity of the propyl group and benzohydrazide) and X-ray crystallography .

Structural Confirmation and Crystallography

Q. Q: How can X-ray diffraction resolve ambiguities in the molecular geometry of this compound?

A: Single-crystal X-ray diffraction (SCXRD) provides:

  • Unit cell parameters : Monoclinic or orthorhombic systems (e.g., a = 9.03 Å, b = 18.05 Å, c = 27.48 Å for similar hydrazides) .
  • Hydrogen bonding : Intermolecular O–H⋯N and O–H⋯O bonds stabilize the crystal lattice, as observed in 3,4,5-trihydroxy derivatives .
  • Planarity analysis : Deviations <0.1 Å from the plane of the indole-benzohydrazide system confirm conjugation .
  • SHELX refinement : Use SHELXL for small-molecule refinement with high-resolution data (R-factor < 0.05) .

Biological Activity Evaluation

Q. Q: What methodologies are used to assess the antitumor and antimicrobial potential of this compound?

A:

  • Antitumor assays : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to cisplatin controls .
  • Antimicrobial screening : Broth microdilution (MIC determination) against Staphylococcus aureus and E. coli. Structural analogs show MICs of 8–32 µg/mL .
  • Mechanistic insights : Flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays .

Metabolic Stability and Degradation Pathways

Q. Q: How does this compound behave under metabolic conditions, and what are its hydrolysis products?

A:

  • In vitro metabolism : Incubate with liver microsomes (e.g., pig liver) to identify oxidative metabolites (e.g., hydroxylation at the propyl chain) and hydrolysis products (benzohydrazide + 2-oxoindoline derivatives) .
  • LC-MS/MS analysis : Use electrospray ionization (ESI+) to detect [M+H]+ ions (e.g., m/z 326 for the parent compound) and fragment patterns .
  • Stability optimization : Modify the propyl group with electron-withdrawing substituents to reduce hydrolytic cleavage .

Data Contradictions in Biological Activity

Q. Q: How can researchers resolve discrepancies in reported bioactivity across structural analogs?

A:

  • Substituent effects : Compare analogs with varying substituents (e.g., methoxy vs. nitro groups) using SAR tables. For example, methoxy derivatives show higher antioxidant activity, while nitro groups enhance antimicrobial effects .
  • Assay variability : Standardize protocols (e.g., identical cell lines, incubation times) and use positive controls (e.g., ascorbic acid for antioxidants) .
  • Computational validation : Perform molecular docking to correlate substituent electronic profiles (Hammett σ values) with binding affinity to targets like xanthine oxidase .

Advanced Mechanistic Studies

Q. Q: What computational and experimental approaches elucidate the mechanism of xanthine oxidase inhibition by this compound?

A:

  • Molecular docking : Use AutoDock Vina to simulate binding to the xanthine oxidase active site (PDB: 1N5X). Key interactions include H-bonds with Arg880 and π-stacking with FAD .
  • Kinetic analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots. Ki values <10 µM indicate high potency .
  • Spectroscopic validation : UV-Vis spectroscopy to monitor uric acid formation at 290 nm, with IC₅₀ calculated from dose-response curves .

Coordination Chemistry and Metal Complexes

Q. Q: How do transition metal complexes of this compound enhance biological activity?

A:

  • Synthesis : React with Cu²⁺, Ni²⁺, or Co²⁺ salts in ethanol/water (1:1) to form octahedral complexes. Characterize via molar conductivity (Λm = 80–120 S cm² mol⁻¹) and ESR .
  • Enhanced activity : Cu²⁺ complexes show 5–10× lower MICs against Bacillus subtilis due to increased membrane permeability .
  • Mechanism : Redox-active metals (e.g., Cu) generate ROS via Fenton-like reactions, amplifying cytotoxicity .

Troubleshooting Synthetic Challenges

Q. Q: How can researchers address low yields or isomerization during synthesis?

A:

  • Isomer control : Use Dean-Stark traps to remove water during reflux, favoring the Z-isomer .
  • Side reactions : Add molecular sieves (3Å) to absorb residual aldehydes from incomplete condensation .
  • Yield optimization : Replace ethanol with DMF for higher solubility of reactants (yield increases from 60% to 85%) .

Computational Modeling for Derivative Design

Q. Q: What in silico strategies predict the bioactivity of novel derivatives?

A:

  • QSAR models : Use CODESSA or MOE to correlate descriptors (e.g., logP, polar surface area) with IC₅₀ values. A QSAR model for antitumor activity might show R² = 0.89 .
  • ADMET prediction : SwissADME to assess bioavailability (%ABS >50% for orally active derivatives) .
  • Dynamics simulations : MD simulations (GROMACS) to evaluate binding stability over 100 ns trajectories .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(Z)-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide
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(Z)-N'-(2-oxo-1-propylindolin-3-ylidene)benzohydrazide

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